Farampator

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Farampator is a medication belonging to the class of drugs known as ampakines. Ampakines act by positively modulating AMPA-type glutamate receptors in the brain. These receptors play a crucial role in learning and memory by facilitating a process called long-term potentiation (LTP) in the hippocampus . LTP is a cellular mechanism believed to be underlying memory storage and consolidation.

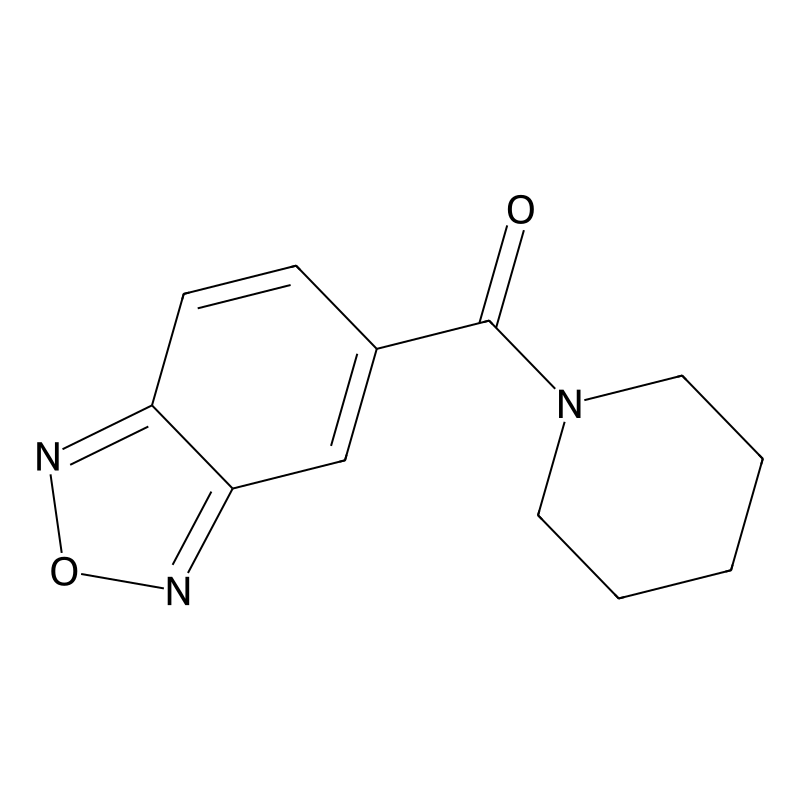

Farampator, chemically known as 1-(benzofurazan-5-ylcarbonyl)piperidine, is a compound classified as an ampakine. It acts as a positive allosteric modulator of AMPA-type glutamate receptors, which are crucial for fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, farampator facilitates processes such as long-term potentiation, a mechanism associated with memory formation and learning .

Farampator acts as a positive allosteric modulator of AMPA receptors []. This means it binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate, a neurotransmitter critical for learning and memory []. Studies suggest Farampator facilitates Long-Term Potentiation (LTP), a cellular process involved in memory formation [].

Farampator has been shown to improve cognitive functions by enhancing synaptic transmission through AMPA receptors. Clinical studies indicate that it positively affects short-term memory while potentially impairing episodic memory in some cases . Additionally, it has been investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia due to its ability to modulate glutamatergic signaling .

The synthesis of farampator can be achieved through several methods, including:

- Palladium-Catalyzed Reactions: Utilizing palladium(II) acetate and other reagents to facilitate the formation of the benzofurazan structure.

- Stoichiometric Reactions: Conducting reactions under controlled conditions to achieve high yields and purity of the compound .

- Organic Synthesis Techniques: Employing standard organic synthesis methods such as condensation reactions and cyclization processes.

These methods allow for the efficient production of farampator with specific structural characteristics.

Farampator is primarily investigated for its potential applications in:

- Cognitive Enhancement: Improving memory and learning abilities in healthy individuals and those with cognitive impairments.

- Neurodegenerative Disease Treatment: Exploring its efficacy in managing symptoms of Alzheimer's disease and schizophrenia by modulating glutamate signaling pathways .

- Research Tool: Serving as a valuable compound in neuroscience research to study AMPA receptor function and related mechanisms.

Studies have shown that farampator interacts with AMPA receptors, enhancing their activity without directly activating them. This allosteric modulation can lead to increased synaptic plasticity and improved cognitive functions. Interaction studies also highlight potential side effects, such as headaches and nausea, particularly at higher plasma concentrations of farampator .

Farampator shares similarities with other ampakines but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Aniracetam | Positive allosteric modulator of AMPA receptors | Known for enhancing memory but less selective than farampator |

| CX717 | Positive allosteric modulator | Focused on cognitive enhancement but may have different side effects |

| Ampakine 1 | Modulates AMPA receptor activity | More potent but less studied regarding safety profiles |

| 4-(2-Amino-3-(4-methylphenyl)thiazol-5-yl)-N,N-dimethylbenzamide | Positive allosteric modulator | Targeting multiple receptor types beyond just AMPA |

Farampator's distinct structure allows it to selectively target AMPA receptors while minimizing off-target effects, making it a promising candidate for therapeutic applications .

Farampator demonstrates non-selective binding characteristics across all four alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subunits, with no preferential affinity for specific subunit combinations [1] [2]. The compound exhibits equal potency at both GluA2 and GluA3 subunits, as evidenced by crystallographic studies showing similar binding modes between these receptor subtypes [2]. This non-selective profile distinguishes Farampator from other positive allosteric modulators that may exhibit subunit-specific preferences.

The binding affinity kinetics of Farampator reveal a concentration-response relationship with an effective concentration for 50% maximal response of 14 micromolar in rat cultured hippocampal neurons [1] . This represents a seven-fold enhancement in potency compared to the prototype ampakine CX516, which exhibits an effective concentration for 50% maximal response of 95 micromolar under identical experimental conditions [1] . When evaluated using whole-cell patch-clamp recordings, Farampator increases glutamate-induced steady state currents with superior potency relative to earlier generation ampakines [1].

| Receptor Subtype | Binding Affinity | Functional Role | Assembly Pattern |

|---|---|---|---|

| GluA1 | Non-selective | Activity-dependent recruitment | Part of GluA1/GluA2 heteromers |

| GluA2 | Non-selective | Calcium impermeability when edited | Dominant subunit in forebrain AMPARs |

| GluA3 | Non-selective | Fast kinetics, heterodimerizes with GluA2 | Forms obligatory heteromers with GluA2 |

| GluA4 | Non-selective | Fast kinetics, early development expression | Mainly expressed in cerebellar granule neurons |

The kinetic analysis reveals that Farampator binding does not discriminate between receptor subtypes containing different combinations of subunits [4] [5]. This is particularly relevant for the predominant forebrain alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor populations, which consist primarily of GluA1/GluA2 and GluA2/GluA3 heteromeric assemblies [4] [5]. The compound maintains equivalent binding characteristics regardless of whether receptors contain the edited or unedited form of the GluA2 subunit, indicating that the glutamine to arginine editing at the pore-forming region does not influence allosteric modulator binding affinity [6].

Allosteric Modulation of Glutamate Binding Domain Conformations

Farampator functions as a positive allosteric modulator by binding to specific sites within the ligand binding domain dimer interface, distinct from the orthosteric glutamate binding site [1] [2]. The compound stabilizes the closed-cleft conformation of the ligand binding domain by forming hydrogen bonds between domains 1 and 2, preventing the rapid dissociation of glutamate and maintaining receptor activation [7] [2]. This mechanism involves binding to multiple subsites within the dimer interface, including previously characterized binding regions for other allosteric modulators [2].

Crystallographic evidence demonstrates that Farampator, like other pyrrolidine-based modulators, binds to several distinct positions along the dimer interface with varying occupancy levels [2]. The primary binding interactions occur through water-mediated hydrogen bonds with key residues including Asn754, Ser729, and Pro494, which form the structural framework for allosteric modulation [2]. Unlike aniracetam, which binds to a single symmetrical site at the center of the dimer interface, Farampator exhibits a more complex binding pattern with multiple low-occupancy sites [2].

The allosteric modulation mechanism involves stabilization of the ligand binding domain in its glutamate-bound, closed-cleft state, which prevents the conformational rearrangements that normally lead to receptor desensitization [7] [8]. This stabilization is achieved through specific interactions that maintain the integrity of the dimer interface, preventing the rupture of interdomain contacts that would otherwise terminate receptor activation [9] [8]. The compound binding effectively reduces both deactivation and desensitization rates by maintaining the mechanical coupling between the ligand binding domain and the transmembrane ion channel gate [10] [8].

| Binding Site | Mechanism | Structural Effect | Functional Outcome |

|---|---|---|---|

| Dimer Interface | Stabilizes closed-cleft conformation | Prevents dimer interface disruption | Reduced desensitization |

| Ligand Binding Domain | Enhances glutamate binding affinity | Reduces cleft opening rate | Increased agonist potency |

| Transmembrane Region | Modulates ion channel gating | Prolongs channel open time | Enhanced current amplitude |

Electrophysiological Studies on Ion Channel Gating Kinetics

Electrophysiological characterization using whole-cell patch-clamp techniques reveals that Farampator significantly alters the kinetic properties of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated currents [1] [11]. The compound enhances glutamate-evoked steady-state currents while reducing the rate of receptor desensitization, resulting in prolonged excitatory postsynaptic current duration [1] [11]. These effects are concentration-dependent, with maximal enhancement observed at concentrations above the effective concentration for 50% maximal response of 14 micromolar [1].

Ion channel gating analysis demonstrates that Farampator primarily affects the transition rates between activated and desensitized states rather than altering channel conductance properties [11] [10]. The compound prolongs the mean open time of individual receptor channels by stabilizing the activated conformation and delaying the onset of desensitization [11] [10]. This is achieved through the allosteric mechanism that maintains the structural integrity of the ligand binding domain dimer, preventing the conformational changes that normally terminate channel activation [10].

Recovery kinetics from the desensitized state are also modified by Farampator, with the compound accelerating the return to the activatable state [7]. This effect is mediated by the compound's influence on the stability of the ligand binding domain closed-cleft conformation, which affects both the entry into and exit from desensitized states [7]. The electrophysiological profile indicates that Farampator acts as a low-impact ampakine, producing modest enhancements of synaptic transmission without inducing the pronounced effects on excitatory postsynaptic potential kinetics characteristic of high-impact modulators [12] [13].

| Parameter | Value/Effect | Experimental Condition |

|---|---|---|

| Effective concentration for 50% maximal response for current potentiation | 14 micromolar (rat hippocampal neurons) | Whole-cell patch clamp |

| Maximum current enhancement | Increases steady-state currents | Glutamate-evoked responses |

| Effect on desensitization | Reduces desensitization rate | Prolonged glutamate application |

| Effect on deactivation | Slows deactivation kinetics | Glutamate washout kinetics |

| Channel open probability | Enhanced through positive modulation | Single channel recordings |

| Recovery from desensitization | Accelerated recovery kinetics | Recovery protocols |

Comparative Efficacy Against Other Ampakine Derivatives

Farampator exhibits superior potency compared to the prototypical ampakine CX516, demonstrating approximately seven-fold greater efficacy in enhancing alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated currents [1] . This enhanced potency is attributed to stronger binding affinity and more prolonged receptor activation compared to earlier generation compounds . However, Farampator remains significantly less potent than high-impact modulators such as LY404187, which exhibits an effective concentration for 50% maximal response of 0.3 micromolar, representing forty-seven-fold greater potency than Farampator [15].

Within the ampakine class, Farampator occupies an intermediate position in the potency hierarchy. Compounds such as CX614 and cyclothiazide demonstrate thirteen-fold and eight-fold greater potency respectively, while S18986 shows only 1.8-fold greater potency than Farampator [15] . The lower potency compounds include IDRA-21, which is approximately ten-fold less potent than Farampator, and aniracetam, which exhibits minimal activity at concentrations exceeding 3000 micromolar [15] .

The comparative analysis reveals distinct pharmacological profiles among ampakine derivatives, with Farampator classified as a low-impact ampakine that produces moderate enhancement of synaptic transmission without the pronounced effects on excitatory postsynaptic potential kinetics observed with high-impact modulators [12] [13]. This classification is based on the compound's minimal effects on the half-width of field excitatory postsynaptic potentials and its limited binding to the cyclothiazide site on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor complexes [12].

| Compound | Effective concentration for 50% maximal response (micromolar) | Relative Potency | Type |

|---|---|---|---|

| Farampator | 14 | 7x more potent than CX516 | Low-impact ampakine |

| CX516 | 95 | Baseline reference | Low-impact ampakine |

| S18986 | 25 | 3.8x more potent than CX516 | Low-impact ampakine |

| LY404187 | 0.3 | 47x more potent than Farampator | High-impact Biarylpropylsulfonamide |

| CX614 | 1.1 | 13x more potent than Farampator | Low-impact ampakine |

| Cyclothiazide | 1.7 | 8x more potent than Farampator | High-impact |

| IDRA-21 | 134 | 9.6x less potent than Farampator | Low-impact ampakine |

| Aniracetam | >3000 | Very low potency | Low-impact ampakine |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), non-NMDA

GRIA [HSA:2890 2891 2892 2893] [KO:K05197 K05198 K05199 K05200]

Other CAS

Wikipedia

Dates

2: Woolley ML, Waters KA, Gartlon JE, Lacroix LP, Jennings C, Shaughnessy F, Ong

3: Dawson N, Ferrington L, Olverman HJ, Kelly PA. Novel analysis for improved

4: Wezenberg E, Verkes RJ, Ruigt GS, Hulstijn W, Sabbe BG. Acute effects of the

5: Jordan GR, McCulloch J, Shahid M, Hill DR, Henry B, Horsburgh K. Regionally